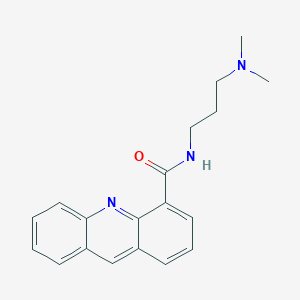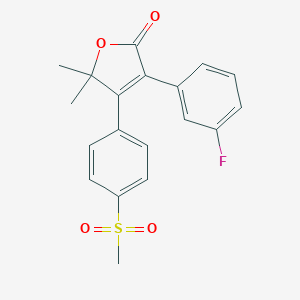
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-, also known as ACPD, is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol. ACPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- acts as an agonist at metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- binds to the receptor and activates the associated G protein, leading to downstream signaling events that ultimately result in changes in synaptic function.
Biochemical and Physiological Effects:
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to modulate synaptic transmission and plasticity, regulate neuronal excitability, and have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- in lab experiments is its high potency and specificity for metabotropic glutamate receptors. This allows for precise modulation of synaptic function and plasticity. However, one limitation is that 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-. One area of interest is the development of more selective agonists for specific subtypes of metabotropic glutamate receptors, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the mechanisms underlying 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-'s neuroprotective effects, which could lead to the development of novel treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the potential off-target effects of 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- and how they may impact experimental outcomes.
Méthodes De Synthèse
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can be synthesized through a multi-step process involving the reaction of acridine with various reagents. One of the most commonly used methods involves the reaction of acridine with 3-dimethylaminopropylamine in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist at metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propriétés
Numéro CAS |
106626-57-7 |
|---|---|
Formule moléculaire |
C19H21N3O |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-22(2)12-6-11-20-19(23)16-9-5-8-15-13-14-7-3-4-10-17(14)21-18(15)16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,23) |
Clé InChI |
KYCOMXWKGOQFDE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
SMILES canonique |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
Autres numéros CAS |
106626-57-7 |
Synonymes |
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)







